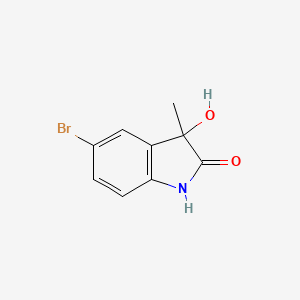

5-Bromo-3-hydroxy-3-methylindolin-2-one

Overview

Description

5-Bromo-3-hydroxy-3-methyl-2-oxindole is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a 3-substituted-2-oxindole and is part of the 3-substituted-3-hydroxy-2-oxindole framework, a privileged motif that is abundant in naturally occurring alkaloids and biologically active products .

Synthesis Analysis

The synthesis of 5-Bromo-3-hydroxy-3-methyl-2-oxindole involves the activation of molecular oxygen in the air in the presence of a photocatalyst under the irradiation of visible light . The desired product was delivered in up to 89% yield without the addition of base or stoichiometric oxidant .Molecular Structure Analysis

The molecular formula of 5-Bromo-3-hydroxy-3-methyl-2-oxindole is CHBrNO . Its average mass is 212.043 Da and its mono-isotopic mass is 210.963272 Da .Chemical Reactions Analysis

5-Bromo-3-hydroxy-3-methyl-2-oxindole undergoes various chemical reactions. For instance, it undergoes an asymmetric anti-Mannich-type reaction with N-tosyl aryl aldimines in the presence of alkaloid cinchona derivatives to form anti-3,3-disubstituted 2-oxindole derivatives .Physical and Chemical Properties Analysis

5-Bromo-3-hydroxy-3-methyl-2-oxindole is a white to brown crystalline powder . More specific physical and chemical properties like melting point, boiling point, density, molecular formula, molecular weight can be found on chemical databases .Mechanism of Action

While the specific mechanism of action for 5-Bromo-3-hydroxy-3-methyl-2-oxindole is not explicitly mentioned in the search results, it’s worth noting that indole derivatives, which include 5-Bromo-3-hydroxy-3-methyl-2-oxindole, play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body .

Safety and Hazards

While specific safety and hazard information for 5-Bromo-3-hydroxy-3-methyl-2-oxindole is not available in the search results, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of research on 5-Bromo-3-hydroxy-3-methyl-2-oxindole and similar compounds are vast. They are widely used in the design of new anticancer drugs, such as kinase inhibitors . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Properties

IUPAC Name |

5-bromo-3-hydroxy-3-methyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-9(13)6-4-5(10)2-3-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCRKADFXWMXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)NC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

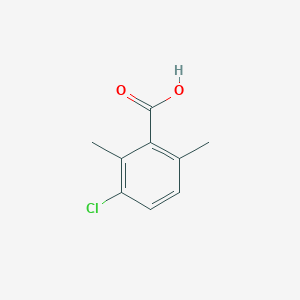

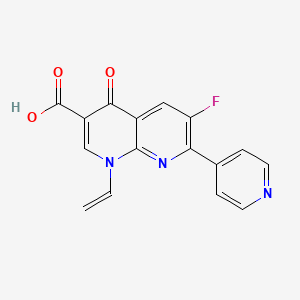

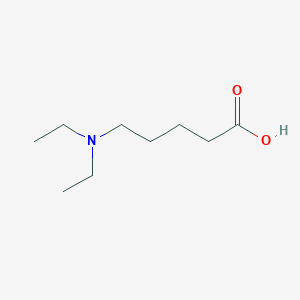

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B3301078.png)

![8-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3301086.png)